
1-Prop-2-enylnaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enylnaphthalene-2-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, characterized by the presence of an aldehyde group at the second position and a prop-2-enyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-enylnaphthalene-2-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method includes the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aqueous micellar medium . This method is advantageous due to the high yield and the low cost of starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Prop-2-enylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The prop-2-enyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 1-Prop-2-enylnaphthalene-2-carboxylic acid.
Reduction: Formation of 1-Prop-2-enylnaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Prop-2-enylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Prop-2-enylnaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The prop-2-enyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-(Ethynyloxy)naphthalene-1-carbaldehyde: Similar structure but with an ethynyloxy group instead of a prop-2-enyl group.
2-(Prop-2-en-1-yloxy)naphthalene-1-carbaldehyde: Similar structure but with an allyloxy group instead of a prop-2-enyl group.
Uniqueness: 1-Prop-2-enylnaphthalene-2-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an aldehyde and a prop-2-enyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C14H12O |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
1-prop-2-enylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H12O/c1-2-5-13-12(10-15)9-8-11-6-3-4-7-14(11)13/h2-4,6-10H,1,5H2 |
InChI-Schlüssel |
VGVVLKSHJJHAFW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)
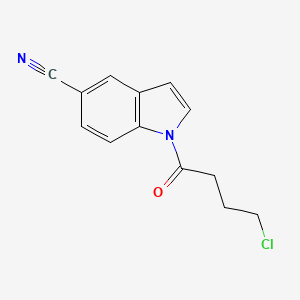
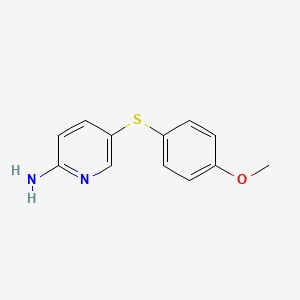
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
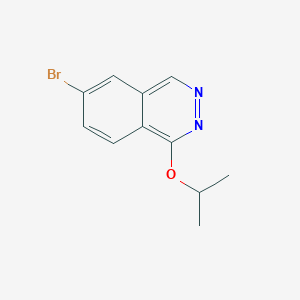
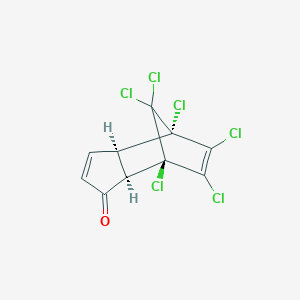
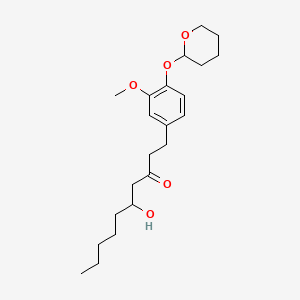

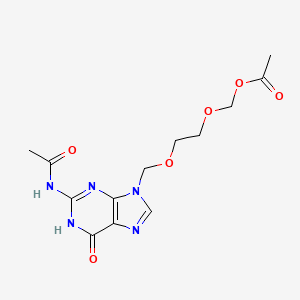
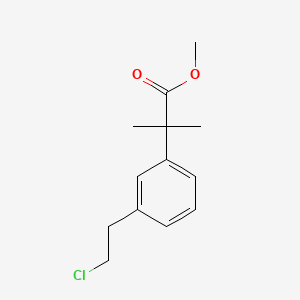
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)

![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)

